molecular formula C9H11ClF3NO B2687374 (S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride CAS No. 2222471-40-9

(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride

Cat. No. B2687374
CAS RN: 2222471-40-9
M. Wt: 241.64
InChI Key: RFVCBTAGVFWILZ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme .

Scientific Research Applications

Reductive Dechlorination and Metabolic Fate

Methoxychlor, an environmental concern due to its endocrine-disrupting and carcinogenic potency, undergoes reductive dechlorination by human intestinal bacterium Eubacterium limosum, transforming into more active metabolites (Yim et al., 2008). This process highlights the microbial contribution to the metabolic fate of chlorinated compounds in the human gut, suggesting potential health implications through the generation of more bioactive or toxic derivatives.

Enantioselective Metabolism and Toxicity

Methoxychlor's metabolism by human cytochrome P450s displays significant enantioselectivity, affecting its estrogenic/antiestrogenic/antiandrogenic activities due to the differential formation of enantiomeric metabolites (Hu & Kupfer, 2002). This enantioselectivity underscores the importance of considering stereochemistry in assessing the biological impacts of environmental chemicals.

Estrogenic and Proestrogenic Properties

Investigations into the estrogenic and proestrogenic properties of methoxychlor and its contaminants reveal that metabolic transformation by hepatic microsomal monooxygenases is required for some compounds to exhibit estrogenic activity, highlighting the role of metabolic activation in the endocrine-disrupting effects of methoxychlor (Bulger et al., 1985).

Ovarian Toxicity

Methoxychlor exposure at early postnatal stages inhibits folliculogenesis and stimulates anti-Mullerian hormone production in the rat ovary, indicating that MXC and its metabolites directly influence ovarian development and function (Uzumcu et al., 2006). These findings suggest potential risks to reproductive health from environmental exposure to methoxychlor and similar compounds.

properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVCBTAGVFWILZ-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride

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